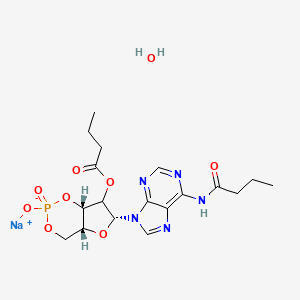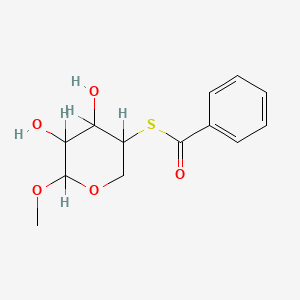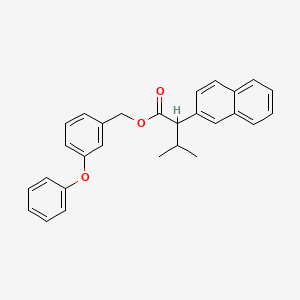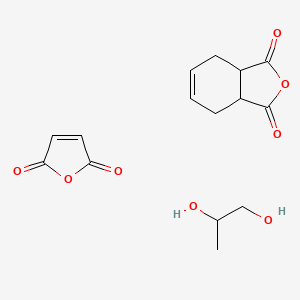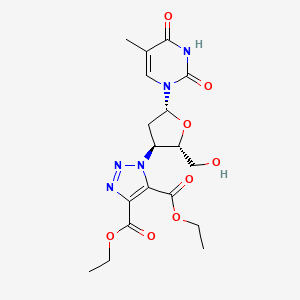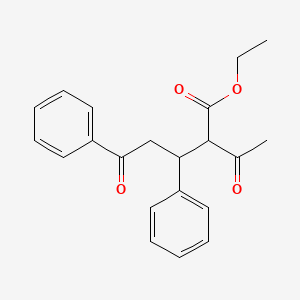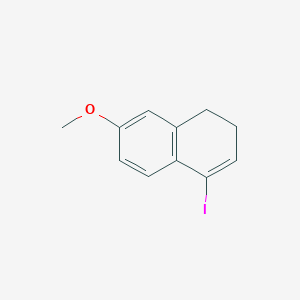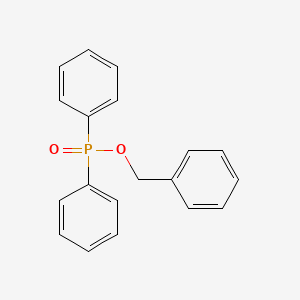
N-(2-Hydroxy-5-((R)-1-hydroxy-2-(((S)-1-(4-methoxyphenyl)propan-2-yl)amino)ethyl)phenyl)formamide (2R,3R)-2,3-dihydroxysuccinate (Formoterol Impurity
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Arformoterol tartrate is a medication primarily used for the treatment of chronic obstructive pulmonary disease (COPD), including chronic bronchitis and emphysema . It is a long-acting beta-2 adrenergic receptor agonist (LABA) and is the active (R,R)-enantiomer of formoterol . Arformoterol tartrate works by relaxing the muscles in the airways to improve breathing .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of arformoterol tartrate involves the synthesis of arformoterol, followed by its conversion to the tartrate salt. One method involves the reaction of arformoterol D-(−)-tartrate with a base and L-(+)-tartaric acid to form arformoterol L-(+)-tartrate . The process includes purification steps to ensure the high purity of the final product .
Industrial Production Methods
Industrial production of arformoterol tartrate typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as crystallization and filtration to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions
Arformoterol tartrate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of arformoterol tartrate can lead to the formation of various oxidized derivatives .
Scientific Research Applications
Arformoterol tartrate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of beta-2 adrenergic receptor agonists.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Used in clinical studies to evaluate its efficacy and safety in treating respiratory conditions.
Industry: Employed in the development of new formulations and delivery systems for respiratory medications
Mechanism of Action
Arformoterol tartrate exerts its effects by selectively binding to beta-2 adrenergic receptors in the bronchial smooth muscle . This binding activates adenylate cyclase, which increases cyclic AMP levels, leading to the relaxation of bronchial smooth muscle and improved airflow . The compound has a two-fold greater potency than racemic formoterol, making it highly effective in treating bronchoconstriction .
Comparison with Similar Compounds
Similar Compounds
Formoterol: The racemic mixture containing both (R,R) and (S,S) enantiomers.
Salmeterol: Another long-acting beta-2 adrenergic receptor agonist used for similar indications.
Indacaterol: A long-acting beta-2 agonist with a different pharmacokinetic profile.
Uniqueness
Arformoterol tartrate is unique due to its high selectivity and potency as a beta-2 adrenergic receptor agonist. Its (R,R)-enantiomer configuration provides greater efficacy and a longer duration of action compared to other similar compounds .
Properties
Molecular Formula |
C23H30N2O10 |
|---|---|
Molecular Weight |
494.5 g/mol |
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;N-[2-hydroxy-5-[(1R)-1-hydroxy-2-[[(2S)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenyl]formamide |
InChI |
InChI=1S/C19H24N2O4.C4H6O6/c1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22;5-1(3(7)8)2(6)4(9)10/h3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22);1-2,5-6H,(H,7,8)(H,9,10)/t13-,19-;1-,2-/m01/s1 |
InChI Key |
FCSXYHUNDAXDRH-SDIMSEEDSA-N |
Isomeric SMILES |
C[C@@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=CC(=C(C=C2)O)NC=O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


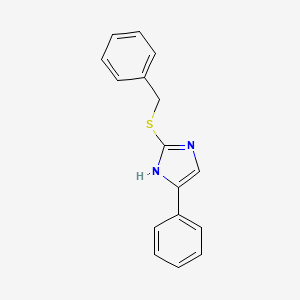

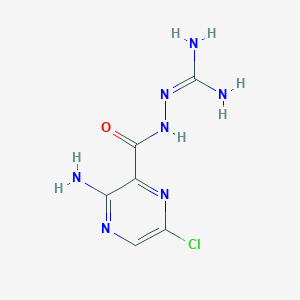
![Methyl 3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoate](/img/structure/B12808241.png)
